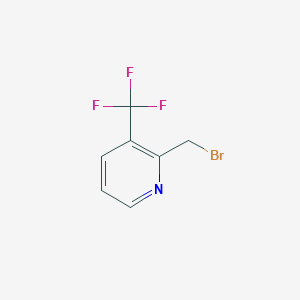

2-(Bromomethyl)-3-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2-(Bromomethyl)-3-(trifluoromethyl)pyridine is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyridine ring. The presence of these groups imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine typically involves the bromination of 3-(trifluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

Oxidation: Pyridine N-oxides are formed.

Reduction: The primary product is 2-methyl-3-(trifluoromethyl)pyridine.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : The compound serves as a key intermediate in the synthesis of complex organic molecules. Its bromomethyl group is highly reactive, facilitating nucleophilic substitution reactions that allow for the formation of diverse derivatives. This property is crucial for developing new compounds in chemical research.

2. Pharmaceutical Development

- Drug Synthesis : 2-(Bromomethyl)-3-(trifluoromethyl)pyridine plays a significant role in the synthesis of potential drug candidates targeting various diseases, including neurological disorders and inflammatory conditions. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting pharmaceuticals, which is advantageous for drug design .

- Bioactive Molecules : Its utility extends to the development of bioactive molecules, where it acts as a labeling reagent in biochemical assays, aiding in the study of biological systems and drug interactions.

3. Agrochemical Applications

- Pesticide Development : The compound is also utilized in the agrochemical industry as an intermediate for synthesizing pesticides. Its unique structure allows for modifications that can enhance efficacy against pests while maintaining safety profiles .

Case Studies

- Synthesis of Neuroactive Compounds : Research has demonstrated that derivatives synthesized from this compound exhibit promising neuroprotective properties. These studies emphasize its potential as a scaffold for developing drugs aimed at treating neurodegenerative diseases.

- Agrochemical Innovations : The compound has been successfully used to create new classes of pesticides that exhibit improved efficacy against resistant pest strains, showcasing its importance in agricultural chemistry.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological targets. The molecular pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

- 2-(Iodomethyl)-3-(trifluoromethyl)pyridine

- 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Uniqueness

2-(Bromomethyl)-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct reactivity and stability compared to its analogs. The bromomethyl group is more reactive than the chloromethyl group, making it a better candidate for nucleophilic substitution reactions. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical research.

Biologische Aktivität

2-(Bromomethyl)-3-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including enzyme interactions, pharmacokinetics, and case studies highlighting its efficacy against various pathogens.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural features include:

- Bromomethyl Group : Enhances electrophilic character and may influence biological interactions.

- Trifluoromethyl Group : Increases lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that the compound interacts with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, while the bromomethyl group may facilitate interactions with biological targets.

Enzyme Interaction Studies

Several studies have documented the compound's ability to modulate enzyme activity:

- Enzyme Inhibition : The trifluoromethyl substituent has been correlated with increased potency in inhibiting certain enzymes compared to non-fluorinated analogs. For example, related pyridine derivatives have shown enhanced inhibition of serotonin uptake due to this substituent.

- Selectivity : In studies focusing on small-molecule modulators of cyclin-dependent kinases (CDK8 and CDK19), pyridine derivatives exhibited selective inhibition, suggesting that this compound may demonstrate similar selectivity in its interactions.

Case Studies

- Antichlamydial Activity : Compounds derived from similar pyridine structures were evaluated for their activity against Chlamydia. The introduction of a trifluoromethyl group significantly enhanced biological efficacy, indicating its crucial role in the compound's effectiveness.

- Pharmacokinetic Profiles : Studies have assessed the absorption, distribution, metabolism, and excretion (ADME) characteristics of related compounds. Modifications aimed at increasing solubility and reducing clearance rates were explored, which could optimize this compound for therapeutic use.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 3-Amino-4-(trifluoromethyl)pyridine | Similar amino and trifluoromethyl groups | 0.96 |

| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | Contains a methanamine group | 0.82 |

| 5-(Trifluoromethyl)pyridine-2,3-diamine | Contains two amino groups | 0.82 |

| 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | Chlorine substitution instead of carboxylic acid | 0.82 |

| 6-(Difluoromethyl)pyridin-3-amine | Contains difluoromethyl instead of trifluoromethyl | 0.95 |

The presence of both bromomethyl and trifluoromethyl groups distinguishes this compound from others in terms of reactivity and biological activity profiles.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-6-5(7(9,10)11)2-1-3-12-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMAJSOXDNTBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716770 | |

| Record name | 2-(Bromomethyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780802-57-5 | |

| Record name | 2-(Bromomethyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.